Agn-PC-0nig3C

Description

Agn-PC-0nig3C is a novel anionic polymer characterized by its unique structural and electrochemical properties. Synthesized through modifications at the C(6)-position of its backbone, it incorporates sp²-hybridized carbon atoms linked to nitrogen, as indicated in preliminary structural analyses . This configuration is critical to its electrochemical behavior, which has shown promise in applications such as energy storage and catalysis. While its exact molecular weight and polymerization degree remain unspecified in available literature, its anionic nature and stability under varying pH conditions have been highlighted as distinguishing features .

Properties

CAS No. |

61074-85-9 |

|---|---|

Molecular Formula |

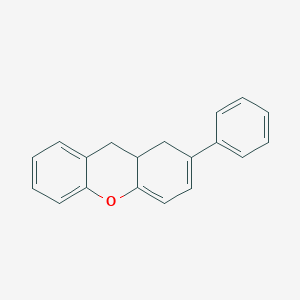

C19H16O |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

2-phenyl-9,9a-dihydro-1H-xanthene |

InChI |

InChI=1S/C19H16O/c1-2-6-14(7-3-1)15-10-11-19-17(12-15)13-16-8-4-5-9-18(16)20-19/h1-11,17H,12-13H2 |

InChI Key |

HVCWNIQPVKNTEF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC(=CC=C2OC3=CC=CC=C31)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nig3C typically involves a series of well-defined chemical reactions. The primary synthetic route includes the reaction of precursor compounds under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and pH, are meticulously optimized to ensure high yield and purity of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and cost-effective production of large quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0nig3C undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s molecular structure.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully selected to optimize the reaction outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Agn-PC-0nig3C has a wide range of applications in scientific research. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions. In biology, it serves as a probe for studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role in drug development and disease treatment. In industry, the compound is utilized in the production of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of Agn-PC-0nig3C involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, such as enzyme inhibition, signal transduction modulation, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Agn-PC-0nig3C belongs to a broader class of anionic polymers with sp²-carbon-nitrogen linkages. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Studies

Electrochemical Performance : this compound exhibits superior charge retention compared to Polymer A and B, attributed to its optimized C(6)-substituent geometry, which enhances ionic mobility .

Thermal Stability : While direct thermal data are unavailable for this compound, its structural analogues (e.g., Polymer A) degrade at 200–250°C, suggesting similar limitations unless stabilized by silver interactions .

Functional Versatility: this compound’s compatibility with AgNO₃ distinguishes it from Polymer B, which lacks metal-ion coordination sites, limiting its use in catalytic systems .

Limitations in Current Data

- Absence of Quantitative Metrics : Critical parameters such as ionic conductivity, molecular weight distribution, and long-term stability under operational conditions are unreported, hindering a comprehensive comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.